5-Fluoropiperidin-2-one
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Overview
Description
5-Fluoropiperidin-2-one is a fluorinated heterocyclic compound with the molecular formula C5H8FNO. It is a derivative of piperidin-2-one, where a fluorine atom is substituted at the 5-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropiperidin-2-one typically involves the fluorination of piperidin-2-one. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the 5-position .
Another approach involves the cyclization of fluorinated precursors. For instance, starting from 5-fluoropentanoic acid, cyclization can be achieved using reagents like thionyl chloride or phosphorus pentachloride, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluorinated lactams or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert this compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Fluorinated lactams, carboxylic acids.
Reduction: Fluorinated alcohols, amines.
Substitution: Amino or thiol derivatives of piperidin-2-one.
Scientific Research Applications
5-Fluoropiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoropiperidin-2-one involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. In medicinal chemistry, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
5-Chloropiperidin-2-one: A chlorinated analog with different reactivity and biological properties compared to the fluorinated version.
5-Bromopiperidin-2-one: A brominated analog with distinct chemical and physical properties.
Uniqueness of 5-Fluoropiperidin-2-one
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-1-2-5(8)7-3-4/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMVGPLMQFHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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